molecular formula C6H6ClNO2S B1218434 2-Chlorobenzenesulfonamide CAS No. 6961-82-6

2-Chlorobenzenesulfonamide

Cat. No.: B1218434
CAS No.: 6961-82-6
M. Wt: 191.64 g/mol
InChI Key: JCCBZCMSYUSCFM-UHFFFAOYSA-N
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Description

Significance within Sulfonamide Chemistry

The significance of 2-Chlorobenzenesulfonamide in the broader field of sulfonamide chemistry is multifaceted. It serves as a crucial intermediate in the synthesis of more complex molecules. The presence of the chlorine atom at the ortho-position to the sulfonamide group can sterically and electronically guide reactions, allowing for the creation of specific isomers of derivative compounds. This is particularly valuable in the development of targeted therapeutic agents. For instance, the this compound fragment is found in several pharmaceutical drugs and is studied for its ability to orient inhibitors within the active sites of enzymes. nih.gov Specifically, the chlorine atom can occupy hydrophobic cavities in enzyme active sites, thereby influencing the binding affinity and selectivity of the molecule. nih.gov Furthermore, the compound is used in crystallographic studies to understand the effects of substituents on the solid-state structures of arylsulfonamides. researchgate.net

Historical Context of Sulfonamide Research in Medicinal Chemistry

The journey of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, the first drug to effectively treat systemic bacterial infections. wikipedia.org This breakthrough, led by Gerhard Domagk, revealed that the in vivo cleavage of the dye Prontosil produced the active antibacterial agent, sulfanilamide. openaccesspub.org This discovery ushered in the era of sulfa drugs, which were the first broadly effective systemic antimicrobials and laid the groundwork for the antibiotic revolution. wikipedia.org Over the years, thousands of sulfonamide derivatives have been synthesized, expanding their therapeutic applications far beyond bacterial infections. wikipedia.orgajchem-b.com While originally celebrated for their antibacterial properties, research has shown that the sulfonamide moiety is a key pharmacophore for a wide range of biological activities, including diuretic, hypoglycemic, and anticancer effects. openaccesspub.orgajchem-b.comresearchgate.net This evolution from simple antibacterial agents to a versatile class of drugs targeting various physiological processes highlights the enduring importance of sulfonamide research in medicinal chemistry. researchgate.net

Overview of Research Trajectories for this compound

Current research on this compound and its derivatives is primarily focused on several key areas:

  • Anticancer Drug Development: A significant area of investigation involves synthesizing novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives and evaluating their anticancer activity. nih.govacs.org Studies have shown that certain derivatives exhibit cytotoxic activity against a range of human cancer cell lines, including non-small cell lung adenocarcinoma (A549) and colon carcinoma (HCT-116). nih.gov The mechanisms of action for some of these derivatives include inducing cell cycle arrest at the G0/G1 phase and disrupting the mitochondrial membrane potential. nih.govresearchgate.net The combination of the benzenesulfonamide (B165840) structure with other pharmacophores like chalcones or heterocycles such as imidazole (B134444) and benzimidazole (B57391) is a common strategy to create hybrid molecules with enhanced anticancer potential. sciforum.netmdpi.com
  • Enzyme Inhibition Studies: The this compound scaffold is a key component in the design of enzyme inhibitors, particularly for carbonic anhydrases (CAs). nih.govtandfonline.com These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. researchgate.nettandfonline.com Research has demonstrated that the this compound moiety can effectively bind to the zinc ion in the active site of CAs, with the chlorine atom helping to orient the molecule for optimal interaction. nih.govresearchgate.net
  • Synthetic and Materials Chemistry: The compound is a valuable intermediate for creating more complex chemical structures. Its solubility in various organic solvents has been systematically studied to optimize reaction and crystallization processes in industrial applications. researchgate.net These thermodynamic and crystallographic data are fundamental for its use in chemical synthesis and materials science. researchgate.net
  • PropertyValueReference
    Molecular FormulaC6H6ClNO2S nih.gov
    Molecular Weight191.64 g/mol nih.gov
    CAS Number6961-82-6
    Melting Point189-193 °C
    IUPAC NameThis compound nih.gov
    Research AreaFindingReference
    Anticancer ActivityDerivatives show cytotoxic effects against human cancer cell lines like A549 (lung) and HCT-116 (colon). nih.gov
    Anticancer MechanismCertain derivatives induce G0/G1-cell cycle arrest and disrupt mitochondrial membrane potential. nih.govresearchgate.net
    Enzyme InhibitionThe this compound moiety is a key structural feature for inhibitors of carbonic anhydrase (CA) isoforms. nih.govtandfonline.com
    Synthetic ChemistryServes as a versatile chemical intermediate for synthesizing more complex molecules.
    Physical ChemistrySolubility and thermodynamic properties have been determined in various solvents to optimize industrial processes. researchgate.net

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    2-chlorobenzenesulfonamide
    Source PubChem
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    InChI

    InChI=1S/C6H6ClNO2S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H2,8,9,10)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JCCBZCMSYUSCFM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C(=C1)S(=O)(=O)N)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H6ClNO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID2044979
    Record name 2-Chlorobenzenesulfonamide
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    Molecular Weight

    191.64 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
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    CAS No.

    6961-82-6
    Record name 2-Chlorobenzenesulfonamide
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    Record name 2-Chlorobenzenesulfonamide
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    Record name o-Chlorobenzenesulfonamide
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    Record name Benzenesulfonamide, 2-chloro-
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    Record name 2-Chlorobenzenesulfonamide
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    Record name o-chlorobenzenesulphonamide
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    Record name O-CHLOROBENZENESULFONAMIDE
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    Synthetic Methodologies and Chemical Transformations

    Established Synthetic Routes to 2-Chlorobenzenesulfonamide

    The preparation of this compound can be approached through several synthetic strategies. The primary methods involve the direct halogenation of a benzenesulfonamide (B165840) precursor or the construction of the chlorinated benzene (B151609) ring followed by the introduction of the sulfonamide functionality.

    Halogenation of Benzenesulfonamide Scaffolds

    The direct chlorination of benzenesulfonamide is a seemingly straightforward approach to introduce a chlorine atom onto the benzene ring. However, this electrophilic aromatic substitution reaction typically results in a mixture of isomers. The sulfamoyl group (-SO₂NH₂) is a meta-directing group, yet the reaction conditions can influence the product distribution. The chlorosulfonation of chlorobenzene (B131634) with chlorosulfonic acid predominantly yields the para-isomer, 4-chlorobenzenesulfonyl chloride, due to steric hindrance at the ortho position. Achieving high selectivity for the ortho isomer through direct halogenation of benzenesulfonamide remains a significant challenge and is generally not the preferred method for targeted synthesis.

    Derivatization from ortho-Chloroaniline Precursors via Diazotization and Sandmeyer Reaction

    A more regioselective and widely employed method for the synthesis of this compound begins with ortho-chloroaniline. This process involves a two-step sequence: the formation of a diazonium salt followed by a Sandmeyer-type reaction.

    Initially, ortho-chloroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt. echemi.com This intermediate is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) catalyst, such as cuprous chloride. orgsyn.org This step, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group (-SO₂Cl) at the position formerly occupied by the diazo group, yielding 2-chlorobenzenesulfonyl chloride. The subsequent amination of the resulting 2-chlorobenzenesulfonyl chloride with ammonia (B1221849) affords the final product, this compound.

    This method offers excellent control over the regiochemistry, ensuring the chlorine atom is positioned at the desired ortho position.

    Optimization of Synthetic Pathways and Reaction Conditions

    The optimization of the synthetic pathway via the Sandmeyer reaction focuses on maximizing the yield and purity of the 2-chlorobenzenesulfonyl chloride intermediate. Key parameters that are often fine-tuned include the reaction temperature, the concentration of the acid, and the nature of the copper catalyst. Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the diazonium salt. The use of a co-solvent, such as glacial acetic acid, can also be employed to facilitate the reaction. orgsyn.org For the subsequent conversion to the sulfonyl chloride, the efficient introduction of sulfur dioxide and the activity of the copper catalyst are paramount. Modern approaches may utilize flow reactors for the diazotization step to improve safety and efficiency on an industrial scale.

    Synthesis of this compound Derivatives

    The this compound scaffold serves as a versatile building block for the synthesis of a wide array of derivatives, primarily through modification of the sulfonamide nitrogen.

    N-Substituted Benzenesulfonamide Derivatives

    The hydrogen atoms on the sulfonamide nitrogen are acidic and can be readily substituted, allowing for the introduction of various aryl and heteroaryl groups. This is typically achieved by reacting 2-chlorobenzenesulfonyl chloride with the desired primary or secondary amine in the presence of a base.

    The synthesis of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives is of significant interest due to their potential pharmacological activities. The general synthetic approach involves the condensation of 2-chlorobenzenesulfonyl chloride with a diverse range of aromatic and heterocyclic amines. These reactions are often carried out in a suitable solvent, such as pyridine (B92270), which can also act as a base to neutralize the hydrochloric acid byproduct.

    For instance, a series of novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro anticancer activities. bohrium.com The reaction conditions and yields for the synthesis of some of these derivatives are summarized in the interactive table below. The synthesis generally involves stirring 2-chlorobenzenesulfonyl chloride with the appropriate amine in pyridine.

    Amine PrecursorProductReaction ConditionsYield (%)Reference
    4-Amino-N,N-dimethylanilineN-(4-(Dimethylamino)phenyl)-2-chlorobenzenesulfonamidePyridine75 bohrium.com
    4-Methoxyaniline2-Chloro-N-(4-methoxyphenyl)benzenesulfonamidePyridine82 bohrium.com
    4-Aminophenol2-Chloro-N-(4-hydroxyphenyl)benzenesulfonamidePyridine78 bohrium.com
    4-Fluoroaniline2-Chloro-N-(4-fluorophenyl)benzenesulfonamidePyridine85 bohrium.com
    4-Chloroaniline2,4'-Dichloro-N-phenylbenzenesulfonamidePyridine88 bohrium.com
    4-Bromoaniline4-Bromo-N-(2-chlorophenylsulfonyl)anilinePyridine90 bohrium.com
    4-Iodoaniline2-Chloro-N-(4-iodophenyl)benzenesulfonamidePyridine89 bohrium.com
    4-Aminobenzoic acid4-((2-Chlorophenyl)sulfonamido)benzoic acidPyridine70 bohrium.com
    2-AminopyridineN-(Pyridin-2-yl)-2-chlorobenzenesulfonamidePyridine65 bohrium.com
    4-AminopyridineN-(Pyridin-4-yl)-2-chlorobenzenesulfonamidePyridine68 bohrium.com
    2-AminopyrimidineN-(Pyrimidin-2-yl)-2-chlorobenzenesulfonamidePyridine62 bohrium.com
    2-Amino-4,6-dimethylpyrimidineN-(4,6-Dimethylpyrimidin-2-yl)-2-chlorobenzenesulfonamidePyridine71 bohrium.com

    The diversity of commercially available anilines and heterocyclic amines allows for the creation of large libraries of these compounds for biological screening. The yields are generally good to excellent, demonstrating the efficiency of this synthetic approach.

    N-(Aryl/Heteroaryl)-2-Chlorobenzenesulfonamide Systems

    Heterocyclic Conjugates and Fused Systems

    The integration of heterocyclic moieties into the benzenesulfonamide scaffold has led to the development of compounds with a broad spectrum of biological activities. This compound is a key starting material in the synthesis of several such heterocyclic systems.

    Sulfonyl-Carboximidamides Incorporating Heterocycles

    A series of novel heterocyclic sulfonyl-carboximidamides have been synthesized through the condensation of heterocyclic methyl carbimidates with this compound. nih.govnih.gov This reaction provides a direct route to structures that combine the sulfonamide functionality with a heterocyclic ring via a carboximidamide linker. nih.govnih.gov The resulting compounds have been investigated for their potential biological activities. nih.govnih.gov

    Oxadiazole and Triazole Containing Benzenesulfonamide Structures

    Benzenesulfonamides incorporating 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole rings are of significant interest in medicinal chemistry. One synthetic approach to 1,3,4-oxadiazole-benzenesulfonamide hybrids involves a "tail approach," where a benzenesulfonamide scaffold is functionalized with a carbonyl and amide linker, which is then elaborated to form the oxadiazole ring. nih.gov Another method starts with the esterification of a carboxylic acid-containing sulfonamide, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. tandfonline.com This hydrazide is then cyclized with carbon disulfide and potassium hydroxide (B78521) to yield the 2,5-disubstituted-1,3,4-oxadiazole moiety. tandfonline.com

    The synthesis of triazole-containing benzenesulfonamides can be achieved using "click chemistry." nih.govbohrium.com The "click-tail" approach involves the reaction of terminal alkynes with aromatic azides to form 1,4-disubstituted 1,2,3-triazoles. nih.govbohrium.com This method allows for the flexible introduction of various substituents on the triazole ring. nih.govacs.org For instance, benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties have been synthesized with ether, thioether, or amino linkers to enhance molecular flexibility. acs.org

    Table 2: Synthesis of Oxadiazole and Triazole Containing Benzenesulfonamides

    Heterocycle Synthetic Approach Key Reagents/Intermediates
    1,3,4-Oxadiazole "Tail approach" Benzenesulfonamide with carbonyl/amide linker nih.gov
    1,3,4-Oxadiazole Cyclization of hydrazide Hydrazine hydrate, Carbon disulfide, Potassium hydroxide tandfonline.com
    Thiadiazine-1,1-Dioxide Systems

    This compound is a precursor for the synthesis of 1,2,4-thiadiazine-1,1-dioxide systems. nih.gov The reaction of this compound with heterocyclic methyl carbimidates leads to the formation of substituted amidine intermediates. nih.gov These intermediates can then be cyclized in the presence of a base like DBU in pyridine to afford the corresponding 3-heteroaryl-2H-benzo[e] nih.govnih.govCurrent time information in Bangalore, IN.thiadiazine 1,1-dioxides. nih.gov This methodology provides a route to fused heterocyclic systems with potential therapeutic applications.

    Triazine Derivatives

    Benzenesulfonamide derivatives incorporating a 1,3,5-triazine (B166579) moiety can be synthesized through various methods. One approach involves the reaction of dichlorotriazinyl benzenesulfonamide with nucleophiles. mdpi.com Ullmann-type copper(I)-catalyzed reactions have been shown to be efficient for this transformation, often leading to shorter reaction times and higher yields compared to traditional nucleophilic substitution. mdpi.com This method can be employed in a one-pot synthesis to create trisubstituted s-triazine derivatives. mdpi.com Another strategy involves reacting sulfaguanidine (B1682504) derivatives with N-cyanodithioiminocarbonate to form novel triazine sulfonamide analogues. nih.gov These can be further functionalized by reaction with various amines. nih.gov

    Role as a Key Intermediate in Complex Molecule Synthesis

    Beyond its use in constructing the specific heterocyclic systems mentioned above, this compound serves as a crucial intermediate in the synthesis of more complex molecules. For example, it is a key starting material in the synthesis of dibenzosultams. conicet.gov.ar The synthesis involves the initial preparation of N-aryl-2-halobenzenesulfonamides, which can then undergo intramolecular C-C photoinduced arylation to form the dibenzosultam core. conicet.gov.ar

    Furthermore, this compound is a known degradation product of the herbicide chlorsulfuron, forming through the cleavage of the sulfonylurea bridge. researchgate.net This highlights its environmental relevance and the importance of understanding its formation and subsequent fate.

    Precursor for Pharmaceutically Relevant Compounds (e.g., Diazoxide)

    While this compound itself is a key sulfonamide, the synthesis of the pharmaceutically relevant compound Diazoxide proceeds through a closely related intermediate, 2-amino-5-chlorobenzenesulfonamide (B129618). Diazoxide, a potassium channel activator used for treating severe hypertension and hypoglycemia, is synthesized via the cyclization of 2-amino-5-chlorobenzenesulfonamide. chemicalbook.com This reaction is often carried out with agents like triethyl orthoacetate or through methods involving imidazolium (B1220033) salts and amide solvents at elevated temperatures. chemicalbook.compatsnap.com For instance, one method involves dissolving 2-amino-5-chlorobenzenesulfonamide in N,N-dimethylacetamide with imidazole (B134444) hydrochloride as a catalyst, heated to 120°C. patsnap.com This process highlights the foundational role of the chlorobenzenesulfonamide scaffold in constructing complex heterocyclic systems like the benzothiadiazine core of Diazoxide.

    Contribution to New Nitrogen-Containing Compound Libraries

    This compound is a valuable building block for the creation of new nitrogen-containing compound libraries, which are essential for drug discovery and medicinal chemistry. nih.govgoogle.comderpharmachemica.com The sulfonamide group is a key pharmacophore present in a wide array of therapeutic agents. researchgate.net Researchers synthesize diverse libraries by reacting this compound and its derivatives with various amines or other nucleophiles. researchgate.netresearchgate.net For example, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their anticancer activity against 60 different human cancer cell lines. nih.gov These synthetic efforts, which can be adapted for flow synthesis, allow for the generation of a multitude of structurally varied molecules from a common starting material, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads. mdpi.com

    Intermediate for 2-Amino-5-chlorobenzenesulfonamide

    Contrary to being an intermediate for its synthesis, this compound is a structural relative of 2-amino-5-chlorobenzenesulfonamide. The synthesis of 2-amino-5-chlorobenzenesulfonamide is typically achieved through other routes. One common laboratory method involves the chlorination of 2-aminobenzenesulfonamide (B1663422) (o-aminobenzenesulfonamide) using N-chlorosuccinimide (NCS) in a solvent like chloroform (B151607) or dichloromethane, often under reflux conditions. patsnap.comsmolecule.comchemicalbook.com For example, reacting 2-aminobenzenesulfonamide with one equivalent of NCS in chloroform for three hours yields 2-amino-5-chlorobenzenesulfonamide with a high purity and yield of 95%. chemicalbook.com An alternative industrial method is the reduction of 2-nitro-5-chlorobenzenesulfonamide. smolecule.com These pathways show that 2-amino-5-chlorobenzenesulfonamide is synthesized from precursors other than this compound.

    Advanced Synthetic Considerations

    Solid-Liquid Phase Equilibrium and Solution Thermodynamics for Crystallization Process Optimization

    The optimization of crystallization processes for this compound relies heavily on understanding its solid-liquid phase equilibrium and solution thermodynamics. researchgate.netdiva-portal.orgfrontiersin.org Detailed studies have determined the solubility of this compound in various mono-solvents at temperatures ranging from 273.15 K to 324.65 K. researchgate.netresearchgate.net The mole fraction solubility was found to increase with a rise in temperature across all tested solvents. researchgate.netresearchgate.net

    Experimental solubility data has been correlated with several thermodynamic models, including the modified Apelblat equation, the λh equation, the Wilson model, and the Non-Random Two-Liquid (NRTL) model. researchgate.netdergipark.org.tr The NRTL model has been shown to provide the best fit for the experimental data. researchgate.net Thermodynamic properties such as the Gibbs energy, enthalpy, and entropy of dissolution have been calculated, indicating that the dissolution process is spontaneous and driven by entropy. researchgate.netresearchgate.net This fundamental data is crucial for designing and optimizing industrial reaction and crystallization protocols, ensuring better yield and purity of the final product. researchgate.net

    Below is a table summarizing the solubility of this compound in various solvents.

    SolventTemperature Range (K)Solubility Trend
    Methanol273.15 - 324.65Increases with temperature
    Ethanol273.15 - 324.65Increases with temperature
    n-Propanol273.15 - 324.65Increases with temperature
    Isopropanol273.15 - 324.65Increases with temperature
    n-Butanol273.15 - 324.65Increases with temperature
    Isobutanol273.15 - 324.65Increases with temperature
    Acetone273.15 - 324.65Increases with temperature
    2-Butanone273.15 - 324.65Increases with temperature
    Cyclopentanone273.15 - 324.65Increases with temperature
    Ethyl Acetate273.15 - 324.65Increases with temperature
    Acetonitrile273.15 - 324.65Increases with temperature
    Tetrahydrofuran273.15 - 324.65Increases with temperature

    This table is based on data indicating that the solubility of this compound was determined in 16 different solvents, with solubility consistently increasing with temperature. researchgate.netresearchgate.net

    Environmentally Benign Synthetic Approaches

    In recent years, there has been a significant push towards developing environmentally benign or "green" synthetic methods for producing sulfonamides, including this compound. jsynthchem.com These approaches aim to minimize the use of hazardous organic solvents and toxic reagents. One facile and eco-friendly method describes the synthesis of sulfonamides in aqueous media under dynamic pH control. rsc.org This technique uses equimolar amounts of the amine and arylsulfonyl chloride, eliminating the need for organic bases, and product isolation is achieved simply by filtration after acidification, resulting in excellent yields and purity. rsc.org Other research focuses on using novel catalysts, such as copper-functionalized magnetic nanoparticles in polyethylene (B3416737) glycol (PEG), to facilitate the reaction between amines and sulfonyl chlorides. jsynthchem.com Such methods are more suitable for industrial production as they avoid highly corrosive reagents like chlorosulfonyl isocyanate and strong acids like sulfuric acid, which are used in more traditional, harsher synthetic routes. google.comwipo.int

    Biological Activity and Pharmacological Potential

    Anticancer and Antitumor Research

    A significant body of research has focused on the anticancer potential of 2-chlorobenzenesulfonamide derivatives. These compounds have been evaluated for their ability to inhibit the growth of various human cancer cell lines, demonstrating a broad spectrum of cytotoxic activity.

    Derivatives of this compound have shown promising cytotoxic effects against a panel of human cancer cell lines. The inhibitory activity is often quantified by the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of the cells.

    HeLa (Cervical Cancer): Numerous studies have documented the activity of this compound derivatives against HeLa cells. For example, new 2-alkylthio-4-chlorobenzenesulfonamide derivatives bearing a 3-methyl-2-thioxo-1H-imidazol-1-yl moiety showed selectivity against HeLa cells with IC50 values of 6–7 µM. sciforum.net Chalcone (B49325) derivatives incorporating a 2,4-dichlorobenzenesulfonamide (B1301883) moiety also displayed significant cytotoxic effects on HeLa cells, with IC50 values ranging from 5.67 to 9.63 µg/mL. mdpi.com Other synthesized series have shown IC50 values against HeLa cells ranging from 5.5 to 11.0 µM. mdpi.comsemanticscholar.org

    HL-60 (Acute Promyelocytic Leukemia): Research on chalcone derivatives with a 2,4-dichlorobenzenesulfonamide component revealed potent activity against HL-60 cells. mdpi.com The IC50 values for these compounds were significant, with one derivative showing an IC50 of 1.57 µg/mL. mdpi.com

    AGS (Gastric Adenocarcinoma): The same chalcone derivatives were also tested against AGS gastric cancer cells. mdpi.com The compounds exhibited notable anticancer effects, with IC50 values ranging from 0.89 to 9.63 µg/mL. One derivative, in particular, showed the highest activity on the AGS cell line. mdpi.com

    HCT-116 (Colon Carcinoma): Derivatives of this compound have consistently shown activity against HCT-116 colon cancer cells. nih.gov One study reported that a specific derivative (compound 21) had high cytotoxic activity against HCT-116 cells. nih.govontosight.ai Other series of compounds have demonstrated IC50 values against HCT-116 in the low micromolar range, with some as low as 3.6 µM. mdpi.comsemanticscholar.org In some cases, derivatives have shown high selectivity for HCT-116 cells. mdpi.com

    MCF-7 (Breast Adenocarcinoma): The MCF-7 breast cancer cell line has been a frequent target in the evaluation of this compound derivatives. Various synthesized series have shown cytotoxic activity against these cells. sciforum.netmdpi.commdpi.comsemanticscholar.org For instance, certain 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives exhibited IC50 values between 4.5 and 6.0 µM against MCF-7 cells. mdpi.comsemanticscholar.org

    A549 (Lung Carcinoma): Novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been evaluated for their cytotoxicity against A549 non-small cell lung adenocarcinoma cells. nih.gov One compound, in particular, demonstrated higher cytotoxic activity against A549 cells compared to other derivatives in its series. nih.gov Other studies involving metal complexes of natural compounds have also used the A549 cell line to demonstrate cytotoxic potential. nih.gov

    The tables below summarize the cytotoxic activities of various this compound derivatives against different human cancer cell lines as reported in the literature.

    Table 1: Cytotoxic Activity (IC50) of this compound Derivatives Against Various Cancer Cell Lines This table is interactive. Click on the headers to sort the data.

    Cell Line Cancer Type Compound Series / Derivative IC50 Value Source(s)
    HCT-116 Colon Carcinoma 2-Alkylthio-4-chlorobenzenesulfonamide-benzimidazole hybrid 17-36 µM sciforum.net
    HCT-116 Colon Carcinoma N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide (cpd 21) High activity noted nih.gov, ontosight.ai
    HCT-116 Colon Carcinoma Chalcone-2,4-dichlorobenzenesulfonamide hybrid 0.60 µM (for a related compound) mdpi.com
    HCT-116 Colon Carcinoma 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio] derivative < 6.0 µM mdpi.com
    MCF-7 Breast Adenocarcinoma 2-Alkylthio-4-chlorobenzenesulfonamide derivative Activity evaluated sciforum.net
    MCF-7 Breast Adenocarcinoma Chalcone-benzenesulfonamide hybrid 0.89 µM (for a related compound) mdpi.com
    MCF-7 Breast Adenocarcinoma 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio] derivative 4.5-6.0 µM mdpi.com, semanticscholar.org
    HeLa Cervical Cancer 2-Alkylthio-4-chlorobenzenesulfonamide-imidazole hybrid 6-7 µM sciforum.net
    HeLa Cervical Cancer Chalcone-2,4-dichlorobenzenesulfonamide hybrid (cpd 5 & 7) 5.67-6.34 µg/mL mdpi.com
    HeLa Cervical Cancer 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio] derivative 5.5-7.5 µM mdpi.com
    A549 Lung Carcinoma N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide (cpd 21) High activity noted nih.gov
    HL-60 Acute Promyelocytic Leukemia Chalcone-2,4-dichlorobenzenesulfonamide hybrid (cpd 5 & 7) < 1.57 µg/mL mdpi.com

    | AGS | Gastric Adenocarcinoma | Chalcone-2,4-dichlorobenzenesulfonamide hybrid (cpd 5) | < 1.0 µg/mL | mdpi.com |

    Cell Cycle Modulation and Apoptosis Induction

    Derivatives of this compound have demonstrated the ability to influence cell cycle progression and induce programmed cell death, or apoptosis.

    Notably, some sulfonamide derivatives can induce cell cycle arrest at the G0/G1 and G2/M phases. mdpi.com For instance, the sulfonamide antitumor agent E7070 (indisulam) has been shown to cause an increase in the G0/G1 phase population and a decrease in the S phase population in cancer cells. researchgate.net Longer exposure can lead to an accumulation of cells in the G2/M phase. researchgate.net This cell cycle disruption is linked to the inhibition of critical proteins like cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4, which are essential for the G1/S transition. researchgate.net The inhibition of these kinases prevents the phosphorylation of the retinoblastoma protein (pRb), a key step for cell cycle progression. researchgate.net

    The induction of apoptosis is another significant biological effect. This process is often mediated through the activation of caspases, a family of proteases crucial for programmed cell death. Studies have shown that treatment with certain sulfonamide derivatives leads to the activation of caspase-3 and caspase-9, suggesting the involvement of the intrinsic apoptotic pathway. researchgate.netnih.gov This is further supported by observations of chromatin condensation and nuclear shrinkage, which are classic hallmarks of apoptosis. researchgate.net Some compounds have been found to induce apoptosis in a manner that is independent of the tumor suppressor protein p53. mdpi.com The pro-apoptotic stimulus is considered a highly effective mechanism in non-surgical cancer treatments. researchgate.net

    Mitochondrial Dysfunction and ATP Depletion

    Mitochondria, the primary sites of cellular energy production, are also key targets for some this compound-based compounds. Mitochondrial dysfunction can lead to a cascade of events culminating in cell death.

    Research indicates that certain sulfonamide derivatives can induce apoptosis through a mitochondrial-targeted mechanism. mdpi.com This involves the loss of mitochondrial membrane potential and the subsequent activation of caspase-dependent cell death. mdpi.com Mitochondrial dysfunction is characterized by an impaired ability to produce adenosine (B11128) triphosphate (ATP), the cell's main energy currency. biospective.com This reduction in ATP levels can disrupt numerous cellular processes that are vital for cell survival. explorationpub.come-jyms.org

    The depletion of ATP can also lead to the activation of AMP-activated protein kinase (AMPK), a sensor of cellular energy status. researchgate.net Furthermore, mitochondrial injury can result in the leakage of mitochondrial components into the cytoplasm, which can trigger inflammatory responses and further contribute to cell death. explorationpub.com The disruption of the mitochondrial network and the selective removal of damaged mitochondria, a process known as mitophagy, are also implicated in the cellular response to these compounds. biospective.com

    Inhibition of Specific Oncogenic Targets

    Topoisomerase II is a vital enzyme that regulates DNA topology and is essential for DNA replication and chromosome segregation. ca.gov It functions by creating transient double-strand breaks in the DNA to resolve knots and tangles. ca.gov Because of its critical role in cell proliferation, topoisomerase II is a well-established target for anticancer drugs. ca.gov

    Some compounds containing the this compound moiety have been identified as inhibitors of DNA topoisomerase II. innovareacademics.inmedchemexpress.eu These inhibitors can act by stabilizing the complex between topoisomerase II and DNA, which leads to an increase in DNA strand breaks. ca.gov Another class of inhibitors, known as catalytic inhibitors, prevents the enzyme from carrying out its normal functions without causing DNA damage. ca.gov Chloroquinoxaline sulfonamide, for example, has been investigated as a topoisomerase II poison. medchemexpress.eu The inhibition of this enzyme can lead to cell cycle arrest and apoptosis. medchemexpress.eu

    Enzyme Inhibition Studies

    The interaction of this compound and its derivatives with specific enzymes is a key area of research, particularly concerning carbonic anhydrases.

    Carbonic Anhydrase (CA) Isoform Inhibition

    Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.commdpi.comtandfonline.com There are several known human CA isoforms, which differ in their tissue distribution and cellular localization. tandfonline.com

    Binding Affinity Profiling across Human CA Isoforms (CA I, II, IV, VII, XII, XIII)

    Compounds bearing the this compound fragment have been studied for their binding affinities to various human CA isoforms. nih.govresearchgate.net While some sulfonamides are broad-spectrum inhibitors, others exhibit selectivity for particular isoforms. researchgate.net The affinity of these compounds can vary significantly, with some showing nanomolar binding potency. drugbank.com

    For example, chlorthalidone, which contains a this compound fragment, demonstrates high affinity for CA II, CA IV, CA VII, CA XII, and CA XIII, with inhibition constants in the nanomolar range. nih.govresearchgate.net In contrast, other related compounds may bind weakly to the same isoforms. nih.gov The binding affinity is influenced by even minor structural modifications to the inhibitor molecule. nih.gov

    Table 1: Inhibition Constants (Ki, nM) of Selected this compound-Containing Compounds against Human Carbonic Anhydrase Isoforms Data extracted from studies on various derivatives and may not represent this compound itself.

    CompoundhCA IhCA IIhCA IVhCA VIIhCA XIIhCA XIIIReference
    Chlorthalidone>100004314431226 nih.gov
    Clopamide1020170200660330320 nih.gov
    Structural Basis of CA-Inhibitor Interactions: Zinc Coordination and Active Site Orientation

    The primary mechanism of CA inhibition by sulfonamides involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the enzyme's active site. researchgate.netnih.gov This interaction displaces a water molecule or hydroxide (B78521) ion that is normally bound to the zinc, thereby blocking the enzyme's catalytic activity. mdpi.com

    The orientation of the inhibitor within the active site is crucial for its binding affinity and selectivity. nih.gov The chlorine substituent in the ortho-position of the this compound molecule plays a significant role in this orientation. nih.govresearchgate.net It occupies a hydrophobic cavity within the active site, which is formed by amino acid residues such as Val121, Leu141, and Val143 in CA II. nih.gov This interaction helps to rotate and position the benzene (B151609) ring of the inhibitor for optimal binding. nih.govresearchgate.net In addition to the zinc coordination, hydrogen bonds between the sulfonamide group and residues like Thr199 further stabilize the inhibitor-enzyme complex. nih.gov

    Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

    Derivatives of benzenesulfonamide (B165840) have been investigated for their potential to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of the neurotransmitter acetylcholine. mdpi.comnih.govresearchgate.net Inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease. mdpi.comresearchgate.net

    Several studies have synthesized and evaluated various sulfonamide derivatives for their cholinesterase inhibitory activity. For example, a series of 4-phthalimidobenzenesulfonamide derivatives were found to be selective inhibitors of AChE. tandfonline.com One compound in this series, bearing a diethyl substituent on the nitrogen atom of the sulfonamide, was the most potent against AChE with an IC50 value of 1.35 µM. tandfonline.com In another study, mono- and di-sulfonamide derivatives were synthesized, with one compound showing the best activity against AChE (IC50 = 42.09 µg/mL). nih.gov

    Some sulfonamide derivatives exhibit preferential inhibition of BChE. A series of benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates showed strong preferential inhibition of BChE, with some compounds being more active than the standard drug rivastigmine. mdpi.com For instance, benzyl {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate demonstrated the highest BChE inhibition with an IC50 of 4.33 µM. mdpi.com Similarly, N,2-diphenyl-2-(phenylsulfonamido)acetamide derivatives were developed as BChE inhibitors, with the most active compounds having IC50 values of 7.331 ± 0.946 and 10.964 ± 0.936 μM. researchgate.netnih.gov

    The selectivity of these inhibitors can be quantified by the selectivity index (SI), which is the ratio of IC50 for AChE to IC50 for BChE. An SI value greater than 1 indicates a preference for BChE inhibition. mdpi.com

    Table 2: Cholinesterase Inhibitory Activity of Selected Sulfonamide Derivatives

    Compound Class Target Enzyme Key Finding/IC50 Value Reference
    4-Phthalimidobenzenesulfonamides AChE Selective inhibition, most potent compound IC50 = 1.35 µM. tandfonline.com
    Mono-sulfonamide derivative (M1) AChE IC50 = 42.09 µg/mL. nih.gov
    Benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates BChE Preferential inhibition, most potent compound IC50 = 4.33 µM. mdpi.com

    Alpha-Glucosidase Inhibition

    Benzenesulfonamide derivatives have emerged as a promising class of α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes by controlling hyperglycemia. nih.gov A number of studies have demonstrated that these compounds can exhibit potent inhibitory activity, often surpassing that of the standard drug acarbose (B1664774). nih.govajol.inforesearchgate.net

    In one study, a series of novel quinazolin-4(3H)-one-benzenesulfonamide hybrids showed significant α-glucosidase inhibitory potency, with IC50 values ranging from 129.2 ± 0.5 to 558.7 ± 13.7 µM, compared to acarbose (IC50 = 814.3 ± 13.5 µM). nih.gov The most active compound in this series featured a 4-chlorophenyl ring on the nitrogen atom of the sulfonamide group. nih.gov Another study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives found that two compounds exhibited good inhibition with IC50 values of 59.53 ± 0.01 and 55.31 ± 0.01 µmoles/L, respectively, with acarbose having an IC50 of 38.25 ± 0.12 µmoles/L. ajol.info

    Furthermore, thiazolidinone-based sulfonamides have been evaluated, with some compounds showing potent inhibitory activities (IC50 = 0.440 and 0.3456 µM), comparable to acarbose (IC50 = 0.420 µM). nih.gov Phthalimide-benzenesulfonamide hybrids have also been designed, with several derivatives showing excellent inhibitory potential against α-glucosidase, being 1.05 to 1.39-fold more potent than acarbose. researchgate.net

    Kinetic studies on some of these derivatives have revealed a mixed-type inhibition model, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

    Table 3: α-Glucosidase Inhibitory Activity of Benzenesulfonamide Derivatives

    Compound Series Most Active Compound IC50 (µM) Acarbose IC50 (µM) Reference
    Quinazolin-4(3H)-one-benzenesulfonamide hybrids 129.2 ± 0.5 814.3 ± 13.5 nih.gov
    N-(2,3-dimethylphenyl)benzenesulfonamide derivatives 55.31 ± 0.01 38.25 ± 0.12 ajol.info
    Thiazolidinone-based sulfonamides 0.3456 0.420 nih.gov

    Lipoxygenase Inhibition

    Sulfonamide derivatives have been identified as inhibitors of lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid and the production of inflammatory mediators. nih.govindexcopernicus.com The inhibitory activity of these compounds suggests their potential as anti-inflammatory agents. indexcopernicus.com

    A study involving the synthesis of new sulfonamides from p-aminobenzoic acid found that several N-alkylated products showed good lipoxygenase inhibitory activities, with IC50 values ranging from 15.8 ± 0.57 to 91.7 ± 0.61 µmol. nih.gov It was noted that N-alkylated derivatives were more active against the enzyme than O-alkylated or both N- and O-alkylated ones. nih.gov

    In another investigation, N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide were synthesized and screened against LOX, where they were found to be moderate inhibitors. indexcopernicus.com Similarly, a series of N-(4-{[(alkyl/aralkyl)(phenethyl)amino]sulfonyl}phenyl) acetamides were synthesized, with N-‐(4-‐{[(4-‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide (B32628) showing potential as a lipoxygenase inhibitor with an IC50 of 135.31±0.81 µM. turkjps.org

    Furthermore, sulfonamide derivatives of dagenan chloride have been evaluated, with some molecules demonstrating good lipoxygenase inhibition activity. tjpr.org For example, molecules 5e and 5j had IC50 values of 132.21 ± 0.73 and 133.33 ± 0.87 μmol/L, respectively. tjpr.org

    Table 4: Lipoxygenase Inhibitory Activity of Sulfonamide Derivatives

    Compound Series Key Finding/IC50 Value Reference
    N-alkylated sulfonamides from p-aminobenzoic acid IC50 values ranged from 15.8 ± 0.57 to 91.7 ± 0.61 µmol for active compounds. nih.gov
    N-substituted derivatives of N-benzyl-4-chlorobenzenesulfonamide Moderate inhibitors of LOX. indexcopernicus.com
    N-(4-{[(4-‐chlorobenzyl)(phenethyl)amino]sulfonyl}phenyl) acetamide IC50 of 135.31±0.81 µM. turkjps.org

    Urease Inhibition

    Benzenesulfonamides are recognized as a significant class of urease inhibitors. researchgate.net Their structural similarity to urea (B33335) allows them to potentially compete with the natural substrate for the enzyme's active site. acs.org The interaction is also thought to involve hydrophobic interactions with the active site, which can disrupt the enzyme's structure and catalytic function. acs.org

    A variety of sulfonamide-based compounds have been synthesized and shown to be potent inhibitors of urease. researchgate.netnih.govmdpi.com For instance, a series of sulfonamide-based Schiff bases were developed, with the most active compound, which contained halogen and hydroxyl groups, exhibiting an IC50 value of 2.20 µM against urease, significantly more potent than the standard thiourea (B124793) (IC50 = 20.03 ± 2.06 µM). nih.govkcl.ac.uk The structure-activity relationship study highlighted that the nature and position of substituents on the aryl group were crucial for inhibitory activity. nih.gov

    In another study, ciprofloxacin-, sulfadiazine-, and amantadine-based sulfonamides were synthesized and all 24 compounds showed excellent potential against the urease enzyme. mdpi.com Lead compounds from this series had IC50 values as low as 0.0022 ± 0.0002 µM, demonstrating remarkable potency compared to thiourea. mdpi.com

    Furthermore, research involving the conjugation of nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac (B195802) and mefenamic acid with sulfa drugs has yielded potent urease inhibitors. acs.org Diclofenac conjugated with sulfanilamide, for example, showed competitive inhibition with an IC50 value of 3.59 ± 0.07 µM. acs.org

    Table 5: Urease Inhibitory Activity of Sulfonamide Derivatives

    Compound Series Most Active Compound IC50 (µM) Standard (Thiourea) IC50 (µM) Reference
    Sulfonamide-based Schiff bases 2.20 20.03 ± 2.06 nih.govkcl.ac.uk
    Ciprofloxacin-, sulfadiazine-, and amantadine-based sulfonamides 0.0022 ± 0.0002 17.814 ± 0.096 mdpi.com

    Other Noteworthy Biological Activities

    In addition to the specific enzyme and receptor interactions detailed above, derivatives of this compound have been investigated for other biological activities, notably as potential anticancer agents.

    A study on a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives found that several compounds exhibited significant cytotoxic activity against a panel of 60 different human cancer cell lines. nih.gov One derivative, in particular, showed higher cytotoxic activity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells and was less toxic to normal human embryonic kidney and keratinocyte cells. nih.gov This compound was found to induce cell cycle arrest at the G0/G1 phase and lead to ATP depletion and disruption of the mitochondrial membrane potential in cancer cells. nih.gov

    Furthermore, hybrid molecules incorporating the 2,4-dichlorobenzenesulfonamide moiety with a chalcone structure have been designed and synthesized. mdpi.com These compounds displayed notable anticancer effects on various human cancer cell lines, including cervical, leukemia, and gastric adenocarcinoma cells. mdpi.com

    Some N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have also been evaluated for their antimicrobial activity. sciforum.netsciforum.net One compound showed activity against Staphylococcus aureus and several clinical strains of MRSA, suggesting potential applications in combating antibiotic resistance. sciforum.netsciforum.net

    Anti-inflammatory Potential

    The sulfonamide group is a well-established pharmacophore in drugs designed for anti-inflammatory purposes, and derivatives of this compound are no exception. ontosight.ai The anti-inflammatory potential of these compounds is often attributed to their ability to interact with key enzymes in the inflammatory cascade. mdpi.com For instance, some p-sulfonamidochalcones containing the sulfonamide moiety are thought to exert their effects through hydrophobic interactions within the binding pocket of cyclooxygenase-2 (COX-2), a critical enzyme in inflammation. mdpi.com

    Research into hybrid compounds has yielded novel derivatives with significant anti-inflammatory properties. Studies on N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have been conducted to evaluate their therapeutic activities. mdpi.combohrium.com Furthermore, diuretics that incorporate the this compound structure may exert both pro- and anti-inflammatory effects by modulating various pathways involved in immune responses. researchgate.net These pathways can include the regulation of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-8 (IL-8), and tumor necrosis factor α (TNFα), potentially through signaling pathways like that mediated by nuclear factor kappa B (NFκB). researchgate.net

    Specific synthetic derivatives have shown promising results in preclinical models.

    Benzothiazole (B30560) Derivatives: New derivatives of benzothiazole that include a benzenesulphonamide group have been synthesized and tested for their in vivo anti-inflammatory activity. nih.gov In studies using carrageenan-induced rat paw edema, a standard model for inflammation, compounds 17c and 17i showed significant inhibition. nih.gov

    Thiazolidinone Derivatives: Thiazolidinone derivatives of benzenesulfonamide have been investigated for their COX-2 inhibitory activity, with several compounds demonstrating notable percentage inhibition. nih.gov

    Carboxamide Derivatives: The synthesis of novel carboxamide derivatives bearing a substituted benzenesulphonamide moiety has also been explored for anti-inflammatory activity. researchgate.net

    Table 1: Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives

    Derivative ClassSpecific Compound(s)Model/TargetObserved ActivityReference(s)
    Benzothiazole-Benzenesulphonamide17cCarrageenan-induced rat paw edema72-80% inhibition nih.gov
    Benzothiazole-Benzenesulphonamide17iCarrageenan-induced rat paw edema64-78% inhibition nih.gov
    Thiazolidinone-Benzenesulfonamide3a, 3bCOX-2 Inhibition55.76% and 61.75% inhibition nih.gov
    p-SulfonamidochalconesNot SpecifiedCyclooxygenase-2 (COX-2)Potential interaction with binding pocket mdpi.com

    Antihypertensive and Diuretic Effects (related to Thiazide class compounds bearing the this compound moiety)

    The this compound fragment is a cornerstone of many clinically important diuretic and antihypertensive drugs, particularly those in the thiazide and thiazide-like class. nih.govvu.lt These drugs primarily function by increasing urine output (diuresis), which reduces the volume of extracellular fluid and plasma, subsequently lowering cardiac output and blood pressure. drugs.com The primary mechanism of action for thiazide diuretics is the inhibition of the sodium/chloride cotransporter in the distal convoluted tubule of the kidney. drugs.com

    Several widely used clinical drugs are built upon this chemical scaffold. nih.gov

    Thiazide and Thiazide-like Diuretics: This class includes drugs such as hydrochlorothiazide, chlorthalidone, metolazone, and indapamide, all of which contain a sulfonamide group and are used to treat hypertension. neupsykey.comechemi.comwikipedia.orgnih.gov Chlorthalidone's chemical name is 5-(2,3-dihydro-1-hydroxy-3-oxo-1H-isoazaindene-1-yl)-2-chlorobenzenesulfonamide. echemi.com

    Loop Diuretics: Some loop diuretics, such as furosemide, also incorporate the sulfonamide structure. wikipedia.org

    Other Related Compounds: Clopamide is another oral diuretic that possesses an aromatic sulfonamide base comparable to thiazide diuretics. researchgate.net

    Table 2: Clinically Used Drugs Bearing the this compound Moiety

    Drug NameDrug ClassPrimary Therapeutic UseReference(s)
    ChlorthalidoneThiazide-like DiureticAntihypertensive, Diuretic researchgate.netnih.govechemi.com
    IndapamideThiazide-like DiureticAntihypertensive, Diuretic nih.govneupsykey.comwikipedia.org
    MetolazoneThiazide-like DiureticAntihypertensive, Diuretic nih.govwikipedia.orgnih.gov
    FurosemideLoop DiureticDiuretic, Antihypertensive nih.govwikipedia.org
    BenzthiazideThiazide DiureticDiuretic, Antihypertensive researchgate.netnih.govnih.gov
    DichlorphenamideCarbonic Anhydrase InhibitorAntiglaucoma, Diuretic nih.gov

    Antimalarial Activity

    Sulfonamides have historically been utilized as antimalarial agents, often in combination therapies. tandfonline.com The this compound scaffold has served as a foundation for the development of new compounds aimed at combating malaria, a disease complicated by widespread drug resistance. researchgate.nettandfonline.com Research has focused on synthesizing derivatives that can act on various targets within the Plasmodium parasite.

    Several classes of derivatives have been investigated for their efficacy against malaria parasites.

    Chalcone Derivatives: A series of sulfonamide chalcone derivatives were synthesized and found to inhibit the formation of β-hematin, a crucial detoxification process for the parasite. nih.gov The compound 1[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-one was identified as an effective antimalarial against cultured Plasmodium falciparum. nih.gov

    1,3,4-Oxadiazole (B1194373) Derivatives: Novel benzenesulfonamides incorporating 1,3,4-oxadiazole moieties have been synthesized. tandfonline.com These compounds were tested in mice infected with Plasmodium berghei and were identified as potential lead compounds for new antimalarial drugs. tandfonline.com

    Quinoxaline Derivatives: In one study, the sulfonamide derivative 4-chloro-N-(quinoxalin-2-yl)benzenesulfonamide demonstrated excellent antimalarial activity with a low IC50 value of 1.2µM. biointerfaceresearch.com

    Triazine and Triazole Derivatives: Other synthetic efforts have involved creating 1,2,4-triazine (B1199460) and 1,2,4-triazole (B32235) derivatives from this compound, which have shown potential antimalarial activity. researchgate.net

    Table 3: Antimalarial Activity of Selected this compound Derivatives

    Derivative ClassSpecific Compound ExampleTarget/ModelReported Activity/FindingReference(s)
    Sulfonamide Chalcones1[4'-N(2'',5''-dichlorophenyl) sulfonyl-amidephenyl]-3-(4-methylphenyl)-2-propen-1-oneP. falciparum cultureEffective at 1 µM nih.gov
    Benzenesulfonamide-OxadiazolesChiral benzenesulfonamides with 1,3,4-oxadiazoleP. berghei (in vivo)Potential as novel lead compounds tandfonline.com
    Quinoxaline Sulfonamides4-chloro-N-(quinoxalin-2-yl)benzenesulfonamideP. falciparumIC50 = 1.2µM biointerfaceresearch.com
    Triazine/Triazole Sulfonamides4-amino-5-[(6Z)-6-substitutedbenzylidene-5-oxo-1,2,5,6-tetrahydro- 1,2,4-triazin-3-yl]-2-chlorobenzene sulfonamideNot specifiedPotential antimalarial activity researchgate.net

    Anticonvulsant Properties

    The sulfonamide functional group is present in several compounds investigated for anticonvulsant activity. wikipedia.org Derivatives of this compound have been synthesized and evaluated in preclinical models of epilepsy, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard screening methods for identifying potential anticonvulsant agents. mdpi.comptfarm.pl

    Specific research has highlighted the potential of these compounds.

    A study on substituted benzenedisulfonamides, which are also carbonic anhydrase inhibitors, identified 4-(4-methoxypiperidinosulfonyl)-2-chlorobenzenesulfonamide (UK-12130) as having anticonvulsant activity in animal models with only minimal diuretic effects. nih.gov

    Research on 4-chlorobenzenesulfonamide (B1664158) demonstrated its efficacy in rodent models, with effects comparable to established antiepileptic drugs like phenytoin (B1677684) and phenobarbital.

    Novel series of benzenesulfonamide derivatives have been synthesized and screened, with some compounds showing potent activity. mdpi.com For example, 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide was found to have a median effective dose (ED50) of 16.36 mg/kg in the MES test. mdpi.com

    Benzothiazole derivatives incorporating a sulfonamide moiety have also been explored as anticonvulsant agents. nih.govresearchgate.net

    Table 4: Anticonvulsant Activity of Selected Benzenesulfonamide Derivatives

    Derivative Name/ClassTest ModelEfficacy (ED50)Reference(s)
    4-(4-methoxypiperidinosulfonyl)-2-chlorobenzenesulfonamide (UK-12130)Animal models (unspecified)Active with minimal diuretic effect nih.gov
    2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamideMaximal Electroshock Seizure (MES)16.36 mg/kg mdpi.com
    2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamideSubcutaneous Pentylenetetrazole (scPTZ)22.50 mg/kg mdpi.com
    4-ChlorobenzenesulfonamideRodent modelsActivity comparable to phenytoin
    N-(2,2,3,3-tetramethylcyclopropanecarboxamide)-p-phenyl-sulfonamideRat-MES test26 mg/kg nih.gov

    Structure Activity Relationships Sar and Computational Chemistry

    Rational Design and Structural Optimization

    Rational drug design aims to develop potent and selective inhibitors by understanding the relationship between a molecule's structure and its biological function. researchgate.netnih.gov For 2-Chlorobenzenesulfonamide derivatives, this involves strategically altering substituents and modifying the core chemical scaffold to optimize interactions with target enzymes or receptors.

    The biological activity of benzenesulfonamide (B165840) derivatives is profoundly influenced by the type and placement of substituents on the aromatic ring. smolecule.com The chlorine atom at the ortho-position (C2) of this compound is particularly significant. In studies involving carbonic anhydrase (CA) enzymes, a key target for many sulfonamides, the 2-chloro substituent occupies a hydrophobic cavity within the active site, which helps to orient the benzene (B151609) ring for optimal binding. researchgate.netresearchgate.net This specific placement can increase the affinity of the compound for its target compared to isomers or unsubstituted analogues. researchgate.net

    Research into anticancer agents has further elucidated these relationships. In one study, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives was synthesized and evaluated for cytotoxic activity. nih.gov It was found that derivatives containing a 2,4-dichloro substitution on the benzenesulfonamide ring, coupled with a quinolin-8-yl or 1H-indazol-7-yl moiety, showed remarkable and selective cytotoxic activity against human cancer cell lines like non-small cell lung adenocarcinoma (A549) and colon carcinoma (HCT-116). nih.gov

    Further studies on (E)-5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides revealed that both the substituent on the benzenesulfonamide ring (R¹) and the position of the sulfonamide group are critical for anticancer activity. nih.gov For instance, compounds with a benzylthio (SBn) group at R¹ generally showed higher activity than those with a chlorine atom. nih.gov Moreover, placing the sulfonamide group at the meta position relative to the oxadiazole ring resulted in greater activity against MCF-7 and HCT-116 cell lines compared to para-substituted analogues. nih.gov

    Table 1: Impact of Substituent Modifications on Anticancer Activity of Benzenesulfonamide Derivatives This table summarizes research findings on how different substituents and their positions on the benzenesulfonamide scaffold affect biological outcomes.

    Scaffold/SeriesSubstituent ModificationPosition of ModificationObserved Effect on BioactivityReference
    N-(aryl/heteroaryl)-2-chlorobenzenesulfonamideAddition of a second Cl atom and a quinolin-8-yl group2,4-dichloro on benzenesulfonamide ringExhibited remarkable and selective cytotoxic activity against A549 and HCT-116 cancer cells. nih.gov
    (E)-5-(styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamideBenzylthio (SBn) vs. Chlorine (Cl)Position R¹ on the benzenesulfonamide ringCompounds with SBn at R¹ were generally more active than those with Cl. nih.gov
    (E)-5-(styryl-1,3,4-oxadiazol-2-yl)benzenesulfonamideSulfonamide group placementMeta vs. Para relative to the oxadiazole ringMeta-substituted compounds were more active against MCF-7 and HCT-116 cell lines. nih.gov
    (E)-2,4-dichloro-N-(4-cinnamoylphenyl)-5-methylbenzenesulfonamideMethoxy (OCH₃) group on the cinnamoyl phenyl ringChalcone (B49325) moietyShowed the highest cytotoxic activity against AGS and HL-60 cancer cells compared to other substituents (H, F, CH₃). mdpi.com
    N-[2-(...)-1H-carbazol-4a-yl)ethyl]-benzenesulfonamideRemoval of ChlorinePara position on benzenesulfonamide ringReduced resistance-modifying agent (RMA) activity at least 2-fold. acs.org

    A promising strategy in drug design is the creation of molecular hybrids, where two or more pharmacophores are combined into a single molecule to interact with multiple targets or enhance activity. tandfonline.comsemanticscholar.org This approach has been applied to the this compound scaffold. For example, hybrid compounds integrating a chalcone moiety with a 2,4-dichlorobenzenesulfonamide (B1301883) structure have been synthesized. mdpi.com Chalcones are known for their diverse biological activities, and their combination with the sulfonamide scaffold aims to create synergistic anticancer effects. mdpi.com

    In another example, a series of novel heterocyclic sulfonyl-carboximidamides were synthesized by condensing heterocyclic methyl carbimidates with this compound. d-nb.info One of the resulting 2-quinoline derivatives displayed favorable anticancer activity against all tested cell lines, with GI50 values ranging from 0.92–13 µM. d-nb.info Similarly, designing molecular hybrids that combine 2-mercaptobenzenesulfonamide fragments with a 4-amino-1,3,5-triazin-2-yl ring has led to the development of compounds with significant cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. semanticscholar.org These scaffold modification strategies demonstrate the versatility of the benzenesulfonamide core in generating novel chemical entities with potent biological properties. nih.govbohrium.com

    Impact of Substituent Position and Nature on Bioactivity

    Quantitative Structure-Activity Relationship (QSAR) Analysis

    QSAR is a computational modeling technique that correlates the chemical structure of compounds with their biological activity. nih.govuclouvain.bemdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding synthetic efforts toward more promising candidates. sciensage.info

    Numerous QSAR models have been developed for benzenesulfonamide derivatives to predict their inhibitory activity against various targets, such as carbonic anhydrase (CA) isoforms. nih.govtandfonline.com These models are typically built using statistical methods like Multiple Linear Regression (MLR) and are validated to ensure their predictive power. tandfonline.comtandfonline.com

    For instance, a QSAR study on benzenesulfonamides incorporating cyanoacrylamide moieties as inhibitors of tumor-associated CA isoforms IX and XII resulted in statistically significant models. tandfonline.com The models, developed using MLR, showed a high correlation between the experimental and predicted inhibitory constants (Kᵢ), with multiple correlation coefficients (r) of 0.980 and 0.992 for the two models, respectively. tandfonline.com Another study developed 2D and 3D-QSAR models for 40 benzenesulfonamide derivatives to predict their binding selectivity for six different CA isoforms. nih.govresearchgate.net These models were validated using both internal (leave-one-out) and external test set methods, confirming their statistical robustness. nih.govresearchgate.net The development of such predictive models is a crucial step in the rational design of isoform-specific inhibitors. nih.gov

    Table 2: Summary of Predictive QSAR Models for Benzenesulfonamide Derivatives This table outlines various QSAR models, detailing the compound series, target activity, statistical methods, and key performance metrics.

    Compound SeriesTarget ActivityStatistical MethodKey Molecular DescriptorsStatistical Quality (r² or R²)Reference
    Benzenesulfonamides with cyanoacrylamide moietieshCA IX and hCA XII Inhibition (Kᵢ)MLRWHIM, GETAWAY, 3D-MoRSE, RDF, 2D autocorrelations0.980 and 0.992 tandfonline.com
    Ureido-substituted benzene sulfonamidesBreast Cancer CA IX InhibitionMLRmiz (gravitational index), xhc (electrotopological state), atg (Geary autocorrelation), rnc (relative negative charge)0.8688 tandfonline.com
    Benzene sulphonamide derivativesBinding Constant (log K)MLR (DFT Based)Heat of formation, molecular weight, total energy, electronegativity> 0.91 sciensage.info
    Anthranilic acid sulfonamidesMethionine Aminopeptidase-2 Inhibition (pIC₅₀)GA-PLSTopological (IC4, MPC06), Constitutional (nf), Geometrical (G(N..S))0.85
    Plant-derived molecules (various classes)Larvicidal activity against Aedes aegyptiMLRFive non-conformational descriptors (e.g., from PaDEL, Mold2)0.84 (training), 0.92 (test) nih.gov

    Chemometrics applies statistical and mathematical methods to chemical data to extract relevant information. researchgate.net In QSAR, chemometric analysis is used to select the most relevant molecular descriptors that govern biological activity. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure, including its topology, geometry, and electronic properties. sciensage.infojcsp.org.pk

    A wide array of descriptors has been used to model the activity of sulfonamides. These include:

    Quantum Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), heat of formation, and electronegativity. sciensage.infojcsp.org.pk

    Topological Descriptors: Which describe the connectivity of atoms in a molecule, like the Balaban (J) and Randic (1X) indices. jcsp.org.pk

    Geometrical Descriptors: Which relate to the 3D shape of the molecule.

    WHIM and GETAWAY Descriptors: 3D descriptors that encode information about molecular size, shape, symmetry, and atom distribution. tandfonline.comresearchgate.net

    RDF Descriptors: Radial Distribution Function descriptors that provide information about interatomic distances. tandfonline.comresearchgate.net

    Different chemometric tools, such as Genetic Algorithm-Partial Least Squares (GA-PLS) and Factor Analysis-based Multiple Linear Regression (FA-MLR), are employed to select the optimal subset of these descriptors for building a robust QSAR model. For example, a GA-PLS analysis on anthranilic acid sulfonamides identified topological and geometrical parameters as the most significant descriptors influencing their inhibitory activity.

    Development of Predictive Models

    Molecular Docking and Dynamics Simulations

    Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how a ligand (like a this compound derivative) binds to its protein target. growingscience.comnih.gov Docking predicts the preferred orientation and binding affinity of a molecule in the active site of a protein, while MD simulations model the dynamic behavior of the ligand-protein complex over time. nih.govpeerj.comdovepress.com

    Studies on benzenesulfonamide inhibitors of carbonic anhydrase II (CA II) have used docking to visualize their binding mode. researchgate.net These simulations show that the sulfonamide's amino group forms a coordination bond with the zinc ion in the active site. researchgate.net Specifically for this compound, the chlorine atom is shown to occupy a distinct cavity in the binding site, which influences the compound's orientation. researchgate.netresearchgate.net In another study, docking of a this compound derivative into the VEGFR-2 kinase domain revealed that the chlorine atom forms a halogen bond with the backbone of a leucine (B10760876) residue (Leu840).

    MD simulations complement docking by assessing the stability of the predicted binding poses. peerj.com For example, MD simulations were used to study the interactions between sulfonamides and triose phosphate (B84403) isomerase, a potential antimalarial target, confirming stable binding at both the active site and the dimer interface. peerj.com These computational techniques are invaluable for understanding the molecular basis of a drug's action and for the rational design of new, more potent, and selective compounds. nih.govnih.gov

    Table 3: Summary of Molecular Docking Studies for Sulfonamide Derivatives This table presents findings from molecular docking simulations, including the ligand, its target, binding affinity, and key interacting residues.

    LigandProtein TargetBinding Affinity / Score (kcal/mol)Key Interacting Residues/InteractionsReference
    This compoundCarbonic Anhydrase II (CA II)Not specifiedSulfonamide amino group coordinates with Zn(II); Chlorine atom occupies a binding site cavity. researchgate.net
    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-chlorobenzenesulfonamideVEGFR-2Not specifiedChlorine at C2 forms a halogen bond with Leu840.
    N-substituted sulfonamides (dansyl derivatives)Carbonic Anhydrase (1AZM)-6.8 to -8.2Favorable binding affinities, higher than the reference drug acetazolamide (B1664987) (-5.25 kcal/mol). nih.gov
    4-amino-N-(3,5-dimethylphenyl)-3-fluorobenzenesulfonamideTriose Phosphate Isomerase (pTPI)-71.62 kJ/mol (~ -17.1 kcal/mol)Strong and favorable Van der Waals interactions at the dimer interface. peerj.com

    Prediction of Ligand-Target Interactions

    Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

    Quantum chemical calculations, particularly those using Density Functional Theory (DFT), have become invaluable for investigating the intrinsic properties of molecules like this compound at the atomic level. mdpi.com DFT methods are used to model chemical reactions, predict structures, thermodynamics, and spectroscopic parameters, which can then be compared with experimental data for validation. mdpi.com For sulfonamide derivatives, DFT calculations are frequently performed using specific functionals, such as B3LYP, often combined with basis sets like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.net These calculations provide a detailed picture of the molecule's electronic structure, which governs its reactivity and interactions. While many detailed computational studies focus on more complex derivatives, the principles and methods are directly applicable to understanding the fundamental characteristics of this compound. researchgate.netscielo.br

    DFT calculations are employed to analyze the electronic structure of sulfonamides, providing insights into their reactivity and interaction potential. researchgate.net A key aspect of this analysis is the examination of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net

    Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For sulfonamide compounds, MEP surfaces typically show a negative potential (often colored red or yellow) around the oxygen atoms of the sulfonyl group, indicating these are sites prone to electrophilic attack. Conversely, the hydrogen atoms of the amide group exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.net This detailed charge landscape is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for ligand-receptor binding. researchgate.net

    A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structural assignment. mdpi.comresearchgate.net DFT methods are widely used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated frequencies for a proposed molecular structure can be compared with the peaks in the experimental spectra. A good agreement between the calculated and observed vibrational modes confirms the structural integrity of the compound. researchgate.net

    Similarly, nuclear magnetic resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. researchgate.netscielo.br These theoretical chemical shifts are then correlated with experimental NMR data. scielo.br The comparison allows for precise assignment of signals in the experimental spectrum to specific atoms in the molecule. Furthermore, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing theoretical UV-Vis absorption spectra that can be validated against experimental measurements. researchgate.net This synergy between computational prediction and experimental validation provides a high degree of confidence in the determined molecular structure and properties.

    Advanced Characterization and Analytical Methodologies in Research

    Spectroscopic Techniques for Structural Elucidation

    Spectroscopy offers a non-destructive means to probe the chemical environment of atoms and bonds within a molecule. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural confirmation of 2-Chlorobenzenesulfonamide.

    NMR spectroscopy is a powerful technique that provides information about the carbon-hydrogen framework of a molecule.

    ¹H-NMR: In the proton NMR spectrum, the aromatic protons of this compound typically appear as a complex multiplet in the downfield region due to their varied electronic environments and spin-spin coupling interactions. The sulfonamide protons (-SO₂NH₂) usually present as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

    ¹³C-NMR: The ¹³C-NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the chlorine (C-Cl) and the one bonded to the sulfonamide group (C-SO₂) are significantly influenced by these electron-withdrawing substituents, resulting in characteristic chemical shifts. The remaining aromatic carbons also show distinct resonances. rsc.org

    A representative dataset for the NMR spectral data of a related compound, N,N-di(but-2-ynyl)-2-chlorobenzenesulfonamide, in CDCl₃ shows the following characteristic shifts for the this compound moiety:

    ¹H NMR (400 MHz, CDCl₃): Aromatic protons appear as a multiplet between δ 8.08 and 7.36 ppm. rsc.org

    ¹³C NMR (101 MHz, CDCl₃): Aromatic carbons resonate at δ 137.5, 133.7, 132.7, 132.2, 131.9, and 127.0 ppm. rsc.org

    Interactive Table: NMR Data for a this compound Derivative
    NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
    ¹H8.08dd7.7, 1.0
    ¹H7.51 - 7.45m-
    ¹H7.41 - 7.36m-
    ¹³C137.5s-
    ¹³C133.7s-
    ¹³C132.7s-
    ¹³C132.2s-
    ¹³C131.9s-
    ¹³C127.0s-

    Data corresponds to N,N-di(but-2-ynyl)-2-chlorobenzenesulfonamide in CDCl₃ and illustrates typical shifts for the substituted benzene (B151609) ring. rsc.org

    IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. nih.govrsc.org The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

    Key vibrational frequencies include:

    N-H stretching: The sulfonamide group exhibits symmetric and asymmetric stretching vibrations for the N-H bonds, typically observed in the region of 3200-3400 cm⁻¹.

    S=O stretching: The sulfonyl group shows strong, characteristic asymmetric and symmetric stretching bands, usually found around 1383 cm⁻¹ and 1150 cm⁻¹, respectively. pjps.pk

    Aromatic C-H and C=C stretching: Vibrations corresponding to the aromatic ring are also present.

    C-Cl stretching: The carbon-chlorine bond vibration is typically observed in the fingerprint region of the spectrum, around 570 cm⁻¹. pjps.pk

    Interactive Table: Characteristic IR Absorption Bands for a this compound Derivative
    Functional GroupVibrational ModeWavenumber (cm⁻¹)
    N-HStretching3498
    Aromatic C-HStretching3055
    Aliphatic C-HStretching2985
    Aromatic C=CStretching1660
    SO₂Asymmetric Stretching1383
    C-O-CStretching1150
    C-ClStretching570

    Data corresponds to N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide, illustrating typical vibrational frequencies. pjps.pk

    Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound. nih.govnist.gov

    In electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode, this compound typically forms a protonated molecule [M+H]⁺. A notable fragmentation pathway for arylsulfonamides involves the elimination of sulfur dioxide (SO₂), a loss of 64 Da. nih.gov This rearrangement is promoted by electron-withdrawing groups, such as the ortho-chlorine atom in this compound, which weakens the aryl-sulfur bond. nih.gov The resulting fragment ion, [M+H-SO₂]⁺, is a significant peak in the tandem mass spectrum. nih.gov Further fragmentation of the aromatic ring can also be observed.

    Interactive Table: Key Mass Spectrometry Fragments for this compound
    Ionm/z (Mass-to-Charge Ratio)Description
    [M+H]⁺191.9881Protonated molecule
    [M+H-SO₂]⁺127.9881Loss of sulfur dioxide

    Data obtained from LC-ESI-QFT analysis.

    Infrared (IR) Spectroscopy

    Crystallographic Studies

    Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

    Single-crystal X-ray diffraction analysis has revealed that this compound crystallizes in the monoclinic space group Cc. nih.gov This is in contrast to the parent benzenesulfonamide (B165840), which crystallizes in the monoclinic Pc space group, and other substituted benzenesulfonamides that adopt different space groups, highlighting the influence of the ortho-chloro substituent on the crystal packing. nih.gov

    The crystal structure determination provides precise atomic coordinates, from which accurate bond lengths and angles can be calculated. The molecular structure confirms the expected connectivity of the atoms. nih.gov

    Interactive Table: Crystal Data for this compound
    ParameterValue
    Molecular FormulaC₆H₆ClNO₂S
    Molecular Weight191.63 g/mol
    Crystal SystemMonoclinic
    Space GroupCc
    a6.955 (1) Å
    b14.848 (3) Å
    c7.751 (1) Å
    β91.51 (1)°
    Volume800.2 (2) ų
    Z4
    Temperature299 K

    Data from single-crystal X-ray diffraction. nih.gov

    The solid-state structure of this compound is stabilized by a network of intermolecular hydrogen bonds. nih.gov The primary hydrogen bonding motif involves the sulfonamide group, where the nitrogen atom acts as a hydrogen bond donor and the sulfonyl oxygen atoms act as acceptors. nih.gov

    Specifically, N—H···O hydrogen bonds link the molecules together. nih.gov These interactions create sheets of molecules parallel to the ac plane, which then stack to form the three-dimensional crystal lattice. nih.gov The analysis of these hydrogen bonds, including donor-acceptor distances and angles, is crucial for understanding the stability and physical properties of the crystalline solid. In the crystal structure, the molecules are packed into an infinite 3-D molecular network through N1—H11···O1 and N1—H12···O2 hydrogen bonding. nih.gov

    For the related compound, N-benzoyl-2-chlorobenzenesulfonamide, intermolecular N—H···O hydrogen bonds lead to the formation of inversion dimers. nih.govresearchgate.net This demonstrates how modifications to the sulfonamide nitrogen can alter the resulting hydrogen bonding network.

    Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding Networks)

    Biophysical Techniques for Ligand-Target Interactions

    To quantify the interaction between this compound and its biological targets, researchers utilize a suite of sensitive biophysical techniques. These methods provide detailed information on binding affinity, thermodynamics, and kinetics.

    Fluorescent Thermal Shift Assay (FTSA), also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, is a high-throughput method used to measure the binding of ligands to a target protein. thermott.comnih.gov The principle of the assay is based on the phenomenon that ligand binding typically increases the thermal stability of a protein. thermott.commalvernpanalytical.com An environmentally sensitive dye is used, which fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds due to increasing temperature. nih.gov

    The temperature at which half of the protein population is unfolded is known as the melting temperature (Tm). nih.gov A shift in this Tm in the presence of a ligand indicates a binding event. thermott.com FTSA is valuable for screening compound libraries to identify true binders and can be used to determine binding affinities (Kd) across a wide dynamic range, from picomolar to millimolar. researchgate.netmalvernpanalytical.com This technique has been employed to determine the affinities of various this compound-bearing drugs for multiple human carbonic anhydrase isoforms. researchgate.netresearchgate.net The assay is rapid, allowing for the screening of hundreds of compounds in a short period, and complements other biophysical methods. thermott.com

    Illustrative Data from a Representative FTSA Experiment:

    Table 1: Representative FTSA Data for this compound with a Target Protein
    Compound Concentration (µM) ΔTm (°C)
    Control (Protein only) 0 0.0
    This compound 1 1.5
    This compound 10 3.2
    This compound 50 5.8

    Note: This table contains illustrative data to demonstrate the typical output of an FTSA experiment. The change in melting temperature (ΔTm) indicates ligand-induced stabilization.

    Isothermal Titration Calorimetry (ITC) is a powerful technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. harvard.edu It directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand, such as this compound, binds to a macromolecule. harvard.eduresearchgate.net By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Kₐ or its reciprocal, Kₑ), stoichiometry of the interaction (n), enthalpy change (ΔH), and entropy change (ΔS). researchgate.netmolekulske-interakcije.si

    This label-free technique is considered the "gold standard" for characterizing biomolecular interactions because it measures the interaction in solution without modification of the binding partners. harvard.edu For accurate results, it is crucial that the buffers for the ligand and protein are identical to minimize heats of dilution. researchgate.netphotophysics.com ITC has been used to confirm the binding affinities and enzymatic inhibition of this compound-containing compounds with carbonic anhydrases, providing quantitative agreement with data from FTSA and other assays. researchgate.netresearchgate.net

    Illustrative Thermodynamic Data from a Representative ITC Experiment:

    Table 2: Representative Thermodynamic Parameters from ITC for this compound Binding
    Parameter Value Unit
    Stoichiometry (n) 1.1 -
    Affinity (Kₑ) 2.5 x 10⁶ M⁻¹
    Enthalpy (ΔH) -8.5 kcal/mol
    Entropy (ΔS) 15.2 cal/mol·K

    Note: This table contains illustrative data. A negative enthalpy change indicates an exothermic reaction, often driven by favorable bond formation.

    Stopped-flow spectroscopy is a primary technique for studying the rapid kinetics of enzymatic reactions, including inhibition by compounds like this compound. vu.ltscispace.com This method allows for the measurement of pre-steady-state kinetics by rapidly mixing the enzyme and its substrate (and inhibitor) and monitoring the reaction on a millisecond timescale. scispace.com

    In the context of carbonic anhydrases, a stopped-flow CO₂ hydration assay is used to measure the inhibition of the enzyme's catalytic activity. vu.ltresearchgate.net The rate of CO₂ hydration is monitored by observing the change in absorbance of a pH indicator. vu.ltresearchgate.net The data obtained from these assays, such as the half-maximal inhibitory concentration (IC₅₀), can be used to confirm that the binding of this compound, observed through methods like FTSA, translates to functional inhibition of the enzyme. vu.lt The results from stopped-flow assays are often compared with affinity data from FTSA and ITC to ensure quantitative agreement between different measurement techniques. vu.ltresearchgate.net

    Illustrative Kinetic Data from a Representative Stopped-Flow Assay:

    Table 3: Representative Inhibition Data from a Stopped-Flow Kinetic Assay
    Inhibitor Target Enzyme IC₅₀ (µM)
    This compound Carbonic Anhydrase II 0.85
    This compound Carbonic Anhydrase IV 1.20

    Note: This table contains illustrative data. The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.

    Isothermal Titration Calorimetry (ITC)

    Cell-Based Assays and Cellular Mechanism Elucidation

    While biophysical assays provide detailed information about molecular interactions, cell-based assays are essential for understanding the effects of a compound in a biological context.

    Cell viability and cytotoxicity assays are fundamental tools in drug discovery to screen the effects of chemical agents on cell populations. mdpi.com One of the most common colorimetric assays is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.

    The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells. mdpi.com The amount of formazan produced, which is solubilized for measurement, is proportional to the number of viable, metabolically active cells. This assay is frequently used to determine the cytotoxic or cytostatic effects of compounds. mdpi.com For instance, derivatives of this compound have been evaluated using MTT assays in various cancer cell lines to assess their ability to reduce cell viability.

    Illustrative Data from a Representative MTT Assay:

    Table 4: Representative Cell Viability Data from an MTT Assay
    Compound Concentration (µM) Cell Line % Cell Viability (after 48h)
    0 (Control) HeLa 100
    1 HeLa 95.4
    10 HeLa 72.1
    50 HeLa 48.3
    100 HeLa 21.5

    Note: This table contains illustrative data showing a dose-dependent decrease in cell viability upon treatment with a compound.

    Flow Cytometry for Cell Cycle and Apoptosis Analysis

    Flow cytometry is a powerful technique used to measure and analyze multiple physical characteristics of single cells as they flow in a fluid stream through a beam of light. In the investigation of this compound derivatives, this methodology has been instrumental in determining their effects on cell cycle progression and the induction of apoptosis (programmed cell death).

    Research has shown that certain derivatives of this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. sciforum.netmdpi.comsciprofiles.com Flow cytometric analysis, often employing stains like Annexin V-PE and 7-AAD, allows for the quantification of cells in different stages of the cell cycle (G0/G1, S, and G2/M) and the identification of apoptotic cells. sciforum.netmdpi.com

    For instance, studies on novel 2-alkylthio-4-chlorobenzenesulfonamide derivatives have demonstrated their ability to promote cell cycle arrest at the sub-G1 phase and increase the apoptotic cell population in HeLa cells. sciforum.net Similarly, other research has indicated that derivatives can induce a concentration-dependent increase in the apoptotic population of MCF-7 cells, with a notable rise in the late apoptotic stage. mdpi.com Some derivatives have been observed to cause cell cycle arrest in the G0/G1 and G2/M phases. mdpi.com

    A specific study on a chalcone (B49325) derivative of 2,4-dichlorobenzenesulfonamide (B1301883), referred to as compound 5, provided quantitative data on its effects on the AGS human gastric cancer cell line. mdpi.com Treatment with this compound led to a significant, concentration-dependent increase in cell death, primarily through apoptosis. mdpi.com The cell cycle analysis revealed a substantial accumulation of cells in the subG0 phase, which is indicative of apoptosis, with a corresponding decrease in the percentage of cells in the G1 and G2/M phases. mdpi.com

    Table 1: Effect of a 2,4-Dichlorobenzenesulfonamide Chalcone Derivative (Compound 5) on Cell Cycle Distribution in AGS Cells mdpi.com

    Treatment% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M Phase% of Cells in subG0 Phase
    Control (DMSO)41.25% ± 1.06%15.00% ± 1.70%42.85% ± 3.66%2.05% ± 0.35%
    Compound 5 (10 µg/mL)34.47% ± 2.87%13.78% ± 1.70%21.50% ± 1.50%27.10% ± 0.87%

    Table 2: Induction of Apoptosis by a 2,4-Dichlorobenzenesulfonamide Chalcone Derivative (Compound 5) in AGS Cells mdpi.com

    Treatment Concentration% of Late Apoptotic Cells% of Dead Cells
    5 µg/mL33.92% ± 3.05%18.28% ± 1.80%
    10 µg/mL49.90% ± 2.07%22.16% ± 2.04%

    Assessment of Cellular Energy Metabolism and Organelle Function

    The functional integrity of cellular organelles, particularly mitochondria, is crucial for cell survival and proliferation. The assessment of cellular energy metabolism provides insights into how a compound may interfere with these vital processes. Key parameters often investigated include the mitochondrial membrane potential (ΔΨm) and cellular ATP levels.

    Research into derivatives of this compound has explored their impact on these metabolic indicators. A notable study found that a novel N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivative led to the disruption of the mitochondrial membrane potential and caused ATP depletion in both A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells. The depolarization of the mitochondrial membrane is a critical event in the intrinsic pathway of apoptosis.

    Another investigation into a chalcone derivative of 2,4-dichlorobenzenesulfonamide demonstrated that it strongly depolarized the mitochondrial membrane in AGS cells, further supporting the role of mitochondrial dysfunction in the apoptotic mechanism of these compounds. mdpi.com

    Table 3: Observed Effects of this compound Derivatives on Cellular Energy Metabolism and Organelle Function

    Compound TypeCell Line(s)Observed Effect on Mitochondrial Membrane PotentialObserved Effect on ATP Levels
    N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivativeA549, HCT-116Disruption/DepolarizationDepletion
    Chalcone derivative of 2,4-dichlorobenzenesulfonamideAGSStrong depolarizationNot reported in the study

    Future Directions and Translational Research Potential

    Development of Novel Therapeutic Agents based on 2-Chlorobenzenesulfonamide Scaffold

    The this compound moiety is a recognized pharmacophore, and its derivatives are actively being investigated for a range of therapeutic applications. A primary focus of this research is in oncology, where novel derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.

    One area of intense investigation is the development of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives. researchgate.netwikipedia.org For instance, a series of these compounds were synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human cancer cell lines. researchgate.net Among these, compounds 16 , 20 , and 21 (specific structures not detailed in the source) showed notable cytotoxic effects. researchgate.net Compound 21 was particularly selective, exhibiting higher cytotoxicity against A549 non-small cell lung adenocarcinoma and HCT-116 colon carcinoma cells, while being less toxic to normal human cell lines. researchgate.net Further mechanistic studies on compound 21 revealed it induced G0/G1-phase cell cycle arrest, increased p53 and p21 protein levels, and caused mitochondrial membrane potential disruption and ATP depletion in cancer cells. researchgate.net

    Another promising approach involves creating hybrid molecules that combine the this compound scaffold with other pharmacophores. nih.gov For example, chalcone (B49325) derivatives bearing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have been synthesized and shown to have significant anticancer effects on cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cancer cells. nih.gov One such derivative, compound 5 , arrested the cell cycle in the subG0 phase, depolarized the mitochondrial membrane, and activated caspases 8 and 9 in AGS cells. nih.gov

    Derivatives of this compound have also been explored as inhibitors of carbonic anhydrase (CA), an enzyme implicated in diseases like glaucoma and certain cancers. semanticscholar.orggoogle.comwipo.intmdpi.com The chlorine atom in the ortho-position of the benzenesulfonamide (B165840) ring can influence the orientation of the inhibitor within the CA active site, enhancing binding affinity. wipo.int Studies have shown that various clinical drugs containing the this compound fragment can bind to and inhibit multiple human CA isoforms with varying affinities. wipo.int This highlights the potential for developing isoform-selective CA inhibitors for targeted therapies.

    Furthermore, research into heterocyclic sulfonyl-carboximidamides derived from this compound has identified compounds with promising anticancer activity. acs.orgnih.gov One 2-quinoline derivative, in particular, displayed favorable activity against all tested cancer cell lines with GI50 values ranging from 0.92 to 13 µM. acs.orgnih.gov The versatility of the sulfonamide scaffold is also being explored in the context of central nervous system (CNS) disorders, with research focused on developing enzyme and ion channel inhibitors or receptor ligands. researchgate.net

    Exploration of Agricultural and Material Science Applications

    Beyond the biomedical field, the chemical properties of this compound and its derivatives suggest potential applications in agriculture and material science.

    In agriculture, sulfonamide derivatives have a history of use as antifungal and herbicidal agents. nih.gov Specifically, derivatives of this compound have been investigated for their herbicidal properties. google.comnih.govnatur-sim.com One notable example is Chlorsulfuron, an N-sulfonylurea that is an N-carbamoyl-2-chlorobenzenesulfonamide derivative. nih.govnatur-sim.com This compound is used to control broadleaf weeds in cereal crops by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for weed growth. nih.gov Furthermore, N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl]-2-chlorobenzenesulfonamide has been patented as a herbicide. google.com Research has also pointed to the use of this compound derivatives as herbicide safeners, which protect crops from the harmful effects of herbicides. wipo.intepo.org For instance, they have been shown to induce the expression of glutathione (B108866) transferases in maize, which are involved in detoxifying herbicides. researchgate.net

    The antifungal activity of sulfonamide derivatives is also a significant area of research for crop protection. nih.govnih.govsemanticscholar.org Novel sulfonamides have shown efficacy against various phytopathogenic fungi, including Botrytis cinerea, a common plant pathogen. nih.gov The development of new sulfonamide-based fungicides is driven by the need to overcome resistance to existing treatments. nih.gov

    In the realm of material science, sulfonamides are recognized for their utility in the synthesis of dyes and plasticizers. researchgate.net The rigid and crystalline nature of many sulfonamides, a result of the sulfonamide functional group, is a property that can be exploited in materials development. wikipedia.org More advanced applications are also being explored, such as the creation of sulfonimide-based dendrimers, which are highly branched, tree-like molecules with potential uses in various materials. acs.org Additionally, the incorporation of sulfonamide functionalities into polymers and coatings is an area of interest, potentially to confer specific properties such as antimicrobial activity or enhanced stability. acs.org

    Advanced Mechanistic Insights into Biological Pathways and Target Engagement

    A deeper understanding of how this compound derivatives interact with biological systems at a molecular level is crucial for their rational design and optimization. Future research will focus on elucidating the precise mechanisms of action and identifying specific molecular targets.

    For anticancer derivatives, studies have already pointed to several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest at specific checkpoints, and the disruption of mitochondrial function. researchgate.netnih.govnih.gov For example, a derivative of this compound was found to arrest the cell cycle at the G0/G1 phase and trigger apoptosis through the p53 pathway. researchgate.net Another study on a chalcone-sulfonamide hybrid showed it induced cell death by depolarizing the mitochondrial membrane and activating caspases. nih.gov Future work will likely employ advanced techniques like proteomics and metabolomics to map the downstream signaling pathways affected by these compounds.

    A key area of investigation is the interaction of these compounds with specific protein targets. Carbonic anhydrases (CAs) are a well-established target for sulfonamides. wipo.intnih.gov The chlorine atom at the ortho-position of this compound plays a significant role in orienting the molecule within the active site of CA isoforms, influencing binding affinity and selectivity. wipo.int X-ray crystallography and high-throughput screening have been used to profile the inhibition of various CA isoforms by sulfonamide-bearing drugs, revealing that even minor structural changes can significantly alter affinity and selectivity. wipo.int This knowledge is vital for designing isoform-specific inhibitors to minimize off-target effects.

    For derivatives targeting other proteins, such as the VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), molecular modeling suggests that the chlorine atom can form halogen bonds with key amino acid residues like Leu840, contributing to the binding affinity. Elucidating these specific molecular interactions is essential for understanding target engagement and for the structure-based design of more potent and selective inhibitors.

    Integration of Advanced Computational and Experimental Methodologies

    The synergy between computational and experimental approaches is becoming increasingly vital in the development of novel compounds based on the this compound scaffold. This integrated strategy accelerates the discovery process, reduces costs, and provides deeper insights into structure-activity relationships (SAR).

    Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are being used to predict the biological activity of newly designed derivatives and to understand their binding modes with target proteins. semanticscholar.orgbiosynth.comrudn.ru For example, molecular docking studies have been employed to investigate the binding of sulfonamide derivatives to the active site of carbonic anhydrase II, revealing strong binding affinities for certain compounds. These in silico studies help in prioritizing compounds for synthesis and experimental testing.

    Experimental techniques are also advancing. High-throughput screening methods allow for the rapid evaluation of large libraries of compounds for their biological activity against various targets. wipo.int Advanced spectroscopic methods, such as NMR and X-ray crystallography, are essential for confirming the structures of synthesized compounds and for providing detailed information about their three-dimensional conformation and interactions with biological macromolecules. acs.orgnatur-sim.com

    The integration of these methodologies creates a powerful feedback loop. Computational models can be refined based on experimental data, leading to more accurate predictions. Conversely, experimental results can be rationalized and explained through computational analysis, guiding the next cycle of design and synthesis. This iterative process is crucial for the efficient development of new therapeutic agents and other functional molecules derived from this compound.

    Addressing Challenges in Sulfonamide-Based Drug Discovery and Development

    Despite their long history and proven utility, the development of sulfonamide-based drugs faces several challenges that future research aims to address. These include the emergence of drug resistance, potential off-target effects, and the need for improved physicochemical properties. google.comresearchgate.net

    Drug resistance is a significant hurdle, particularly for antimicrobial and anticancer agents. Bacteria can develop resistance to sulfonamides through mutations in the target enzyme, dihydropteroate (B1496061) synthetase (DHPS). google.com In cancer therapy, resistance can arise from various mechanisms within the tumor cells. One strategy to combat resistance is the development of multi-target agents, where a single molecule is designed to interact with multiple biological targets simultaneously. nih.gov The versatile structure of sulfonamides makes them excellent candidates for this approach. nih.gov

    Another challenge is achieving selectivity for the intended target to minimize side effects. researchgate.net Many sulfonamides exhibit broad-spectrum activity, which can be beneficial in some contexts but can also lead to off-target interactions. google.comnih.gov The development of highly selective inhibitors, for instance, for specific carbonic anhydrase isoforms, is a key research goal. nih.gov This requires a deep understanding of the structural differences between the active sites of various protein targets.

    The physicochemical properties of drug candidates, such as solubility and bioavailability, are also critical for their therapeutic efficacy. google.com Some sulfonamide derivatives may have poor solubility, which can limit their absorption and distribution in the body. Future research will focus on modifying the sulfonamide scaffold to optimize these properties without compromising biological activity. The use of advanced synthetic methods, such as microwave-assisted synthesis and flow chemistry, can also facilitate the efficient production of diverse sulfonamide libraries for screening and optimization. google.com

    The ongoing research into sulfonamide derivatives, including those based on the this compound scaffold, underscores their continued importance in medicinal chemistry. semanticscholar.orgmdpi.comresearchgate.net By addressing these challenges through innovative design strategies and the integration of advanced technologies, the full therapeutic potential of this versatile class of compounds can be realized.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.